molecular formula C14H15F3N4O2S B2929088 2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 383146-80-3

2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B2929088
CAS No.: 383146-80-3
M. Wt: 360.36
InChI Key: NBQXEFCTSUUIKI-UHFFFAOYSA-N
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Description

2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound with a molecular formula of C14H15F3N4O2S

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be aromatase enzymes . These enzymes play a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes. The compound’s 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, a group of enzymes involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids .

Mode of Action

The compound interacts with its targets through key interactions in the active site of the enzyme . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 . Furthermore, the carbonyl group in the compound’s structure can form hydrogen bonds . These interactions result in changes to the enzyme’s activity, potentially inhibiting its function.

Biochemical Pathways

The compound affects the biochemical pathways involving aromatase enzymes and CYP-450 . By inhibiting these enzymes, the compound can disrupt the biosynthesis of estrogens and the metabolism of various drugs and lipids. The downstream effects of these disruptions can vary widely, depending on the specific physiological context.

Pharmacokinetics

For instance, the ability of the compound’s carbonyl group to form hydrogen bonds can improve its pharmacokinetics . Additionally, the trifluoromethyl group may enhance the compound’s metabolic stability .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be related to its inhibition of aromatase enzymes and CYP-450 . This could result in decreased estrogen biosynthesis and altered drug and lipid metabolism. In certain contexts, such as cancer treatment, these effects could be therapeutically beneficial .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the presence of a trifluoromethyl group can improve the compound’s potency towards enzyme inhibition by lowering the pK a of the cyclic carbamate by a key hydrogen bonding interaction with the protein . Furthermore, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances in its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the ethyl and phenoxy groups. The final step involves the attachment of the sulfanylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenoxy moiety.

Scientific Research Applications

2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    3-(trifluoromethyl)benzylamine: Shares the trifluoromethyl group but differs in the overall structure.

    Triazole derivatives: Compounds with similar triazole rings but different substituents.

Uniqueness

2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[[4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O2S/c1-2-21-12(19-20-13(21)24-8-11(18)22)7-23-10-5-3-4-9(6-10)14(15,16)17/h3-6H,2,7-8H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQXEFCTSUUIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N)COC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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